molecular formula C14H9ClIN3O2 B13933501 Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13933501
M. Wt: 413.60 g/mol
InChI Key: YZZAAQKAWUKIQJ-UHFFFAOYSA-N
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Description

Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine core with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the chloro and iodo substituents. The final step involves esterification to form the benzoate ester. Specific reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H9ClIN3O2

Molecular Weight

413.60 g/mol

IUPAC Name

methyl 4-(6-chloro-7-iodo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H9ClIN3O2/c1-21-14(20)8-4-2-7(3-5-8)12-18-11-10(16)9(15)6-17-13(11)19-12/h2-6H,1H3,(H,17,18,19)

InChI Key

YZZAAQKAWUKIQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)I)Cl

Origin of Product

United States

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